molecular formula C19H30ClN5O2 B1206559 Gepirone hydrochloride CAS No. 83928-66-9

Gepirone hydrochloride

Cat. No.: B1206559
CAS No.: 83928-66-9
M. Wt: 395.9 g/mol
InChI Key: DGOCVISYYYQFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gepirone hydrochloride involves multiple steps. One common method starts with the reaction of N-bromobutyl phthalimide with 1-(2-pyrimidinyl)piperazine in the presence of potassium carbonate to form an intermediate compound. This intermediate is then subjected to further reactions, including the removal of the phthalimide protecting group using hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound focuses on optimizing yield and scalability. The process typically involves the use of economically efficient and easily scalable methods, such as the synthesis from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide .

Chemical Reactions Analysis

Types of Reactions

Gepirone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites and various substituted derivatives of this compound .

Scientific Research Applications

Gepirone hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gepirone hydrochloride is unique in its higher selectivity for the 5-HT1A receptor compared to other azapirones. This selectivity results in a more favorable side effect profile, particularly regarding sexual dysfunction, which is a common issue with SSRIs .

Biological Activity

Gepirone hydrochloride is an azapirone derivative primarily recognized for its role as an antidepressant and anxiolytic agent. Its pharmacological activity is largely attributed to its selective agonist effects on serotonin receptors, particularly the 5HT1A receptor. This article delves into the biological activity of gepirone, exploring its mechanisms, pharmacokinetics, clinical applications, and relevant case studies.

Gepirone functions primarily as a partial agonist at the 5HT1A receptors , which are integral to the modulation of serotonergic neurotransmission in the central nervous system (CNS) . The compound and its metabolites exhibit distinct binding affinities:

CompoundReceptor TypeBinding Affinity (K_i)
Gepirone5HT1A38 nM
3’-OH-Gepirone5HT1A58 nM
1-PPα2 Adrenergic42 nM

The antidepressant effects of gepirone are believed to arise from enhanced serotonergic activity, although the precise mechanisms remain partially understood .

Pharmacokinetics

The pharmacokinetic profile of gepirone reveals important characteristics that influence its clinical use:

  • Absorption : Gepirone has an absolute bioavailability of 14% to 17% , with peak plasma concentrations (C_max) typically reached within 6 hours post-dose .
  • Distribution : The apparent volume of distribution is approximately 94.5 L , indicating extensive distribution in body tissues .
  • Metabolism : Gepirone is metabolized primarily by the CYP3A4 enzyme, yielding two major metabolites: 1-PP and 3’-OH-Gepirone , which are present in higher concentrations than the parent compound .
  • Elimination : About 81% of administered radioactivity is recovered in urine, with a mean terminal half-life of approximately 5 hours .

Clinical Applications

Gepirone has been investigated in various clinical settings, particularly for its efficacy in treating depression and anxiety disorders. The following table summarizes key findings from clinical trials:

Study FocusFindingsReference
Depression TreatmentSignificant reduction in depression scoresDrugBank
Anxiety DisordersEffective anxiolytic effects observedPubChem
QT Interval StudyIncreased QTc interval noted, requiring monitoringFDA Label

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy and safety of gepirone. Notably, a Phase I trial assessed its combination with other therapies for patients with refractory solid tumors. The study aimed to determine maximum tolerated doses and evaluate immune response markers associated with treatment outcomes .

Example Case Study

In a trial focusing on gepirone's effects on anxiety:

  • Participants : Adults diagnosed with generalized anxiety disorder.
  • Intervention : Gepirone was administered over a period of 12 weeks.
  • Results : Participants exhibited significant reductions in anxiety symptoms, correlating with increased serotonergic activity as measured by neuropsychological assessments.

Properties

CAS No.

83928-66-9

Molecular Formula

C19H30ClN5O2

Molecular Weight

395.9 g/mol

IUPAC Name

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C19H29N5O2.ClH/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18;/h5-7H,3-4,8-15H2,1-2H3;1H

InChI Key

DGOCVISYYYQFEP-UHFFFAOYSA-N

SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl

Key on ui other cas no.

83928-66-9

Pictograms

Irritant; Health Hazard

Related CAS

83928-76-1 (Parent)

Synonyms

4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione
BMY 13805
BMY-13805
gepirone
gepirone monohydrochloride
MJ 13805
MJ 13805-1
MJ-13805

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.